N'-hydroxy-2-phenylmethoxyethanimidamide
Description
N'-Hydroxy-2-phenylmethoxyethanimidamide is a substituted ethanimidamide derivative characterized by a phenylmethoxy group (–OCH₂C₆H₅) attached to the ethanimidamide backbone (N'-hydroxyethanimidamide). This compound belongs to a class of amidoxime analogs, which are structurally defined by the presence of an amidine group (–C(=NH)–NH₂) with a hydroxyl substitution on the nitrogen (N'-hydroxy) .
Properties
IUPAC Name |
N'-hydroxy-2-phenylmethoxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAYNNQTNVPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-phenylmethoxyethanimidamide typically involves the reaction of 2-phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-phenylmethoxyethanimidamide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-phenylmethoxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-2-phenylmethoxyethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-phenylmethoxyethanimidamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and other proteins. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N'-hydroxy-2-phenylmethoxyethanimidamide, highlighting differences in substituents, molecular weights, and commercial availability:
Structural and Functional Differences
- Electronic Effects: The phenylmethoxy group (–OCH₂C₆H₅) in the target compound introduces steric bulk and electron-donating effects compared to the smaller phenoxy (–OC₆H₅) or thienyl groups. This may influence binding affinity in metal-chelating applications or stability under oxidative conditions .
- Solubility: The presence of a methoxy group in N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide may enhance hydrophilicity relative to non-polar phenylthio analogs .
Research Findings
- Antioxidant Potential: Hydroxamic acid derivatives of N'-hydroxyethanimidamides (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) demonstrate radical scavenging activity against DPPH, suggesting similar applications for phenylmethoxy analogs .
- Metal Chelation : The N'-hydroxy group enables coordination with transition metals (e.g., Fe³⁺, Cu²⁺), a property exploited in corrosion inhibitors and enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
